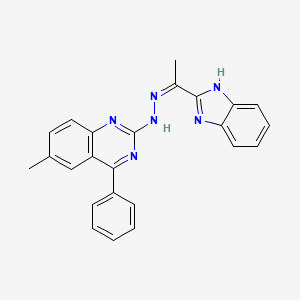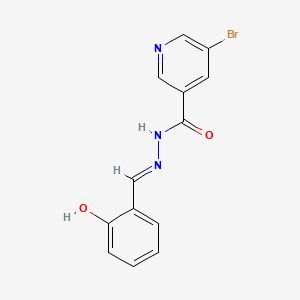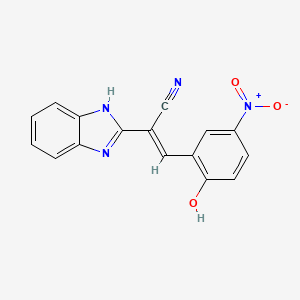![molecular formula C20H15N3O B1189918 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE](/img/structure/B1189918.png)
N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of an indole ring and a naphthalene moiety, connected through a hydrazone linkage. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1H-indol-3-ylmethylene)nicotinohydrazide: Similar structure but with a nicotinic acid moiety instead of a naphthalene ring.
N’-(1H-indol-3-ylmethylene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring and a thienyl group.
Uniqueness
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide is unique due to the combination of the indole and naphthalene moieties, which contribute to its distinct chemical and biological properties. This combination is less common compared to other hydrazones, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H15N3O |
|---|---|
Poids moléculaire |
313.4g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15N3O/c24-20(18-10-5-7-14-6-1-2-8-16(14)18)23-22-13-15-12-21-19-11-4-3-9-17(15)19/h1-13,21H,(H,23,24)/b22-13+ |
Clé InChI |
SPHTZYJNNGZIDR-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1189837.png)


![5-Bromo-2-hydroxy-3-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189842.png)
![N-[(Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]-4-nitrobenzamide](/img/no-structure.png)
![3-[(1,2-Dihydro-5-acenaphthylenylimino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B1189848.png)

![6-(4-Iodophenyl)benzo[a]phenazin-5-ol](/img/structure/B1189852.png)

![3,4-Dibromo-6-ethoxy-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B1189855.png)

![4-hydroxy-3-methoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1189858.png)
